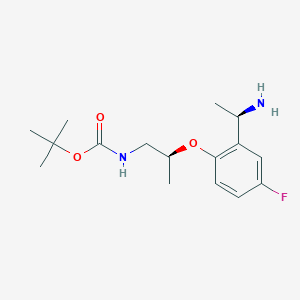

tert-butyl ((S)-2-(2-((R)-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate

Description

The compound tert-butyl ((S)-2-(2-((R)-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate is a chiral carbamate derivative featuring a 4-fluorophenoxy group, a tert-butyl carbamate protecting group, and stereochemical complexity at the (S)- and (R)-configured centers. Such carbamates are frequently employed as intermediates in pharmaceutical synthesis, particularly for peptidomimetics and protease inhibitors, due to their stability and ability to modulate solubility and bioavailability .

Properties

Molecular Formula |

C16H25FN2O3 |

|---|---|

Molecular Weight |

312.38 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-2-[2-[(1R)-1-aminoethyl]-4-fluorophenoxy]propyl]carbamate |

InChI |

InChI=1S/C16H25FN2O3/c1-10(9-19-15(20)22-16(3,4)5)21-14-7-6-12(17)8-13(14)11(2)18/h6-8,10-11H,9,18H2,1-5H3,(H,19,20)/t10-,11+/m0/s1 |

InChI Key |

RQBLNMGEIXGIGR-WDEREUQCSA-N |

Isomeric SMILES |

C[C@@H](CNC(=O)OC(C)(C)C)OC1=C(C=C(C=C1)F)[C@@H](C)N |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)OC1=C(C=C(C=C1)F)C(C)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl ((S)-2-(2-((R)-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate typically involves:

- Introduction of the tert-butyl carbamate protecting group (Boc group) on the amino functionality.

- Construction of the chiral aminoethyl side chain.

- Formation of the ether linkage to the 4-fluorophenoxy moiety.

- Maintenance of stereochemical integrity at both chiral centers (S and R configurations).

Detailed Preparation Procedure

Based on patent literature and related synthetic methodologies for similar tert-butyl carbamate derivatives, the following detailed preparation method is outlined:

Step 1: Formation of N-Boc Protected Amino Acid Intermediate

- Starting from an amino acid derivative such as N-Boc-D-serine, the carboxyl group is activated by forming a mixed anhydride with isobutyl chlorocarbonate in the presence of a base such as N-methylmorpholine (NMM).

- This activated intermediate is then condensed with an appropriate amine (e.g., benzylamine or a fluorophenoxy-substituted amine) in an anhydrous ethyl acetate solvent to yield the Boc-protected intermediate.

Step 2: Alkylation via Phase-Transfer Catalysis

- The Boc-protected intermediate undergoes phase-transfer catalyzed alkylation using methyl sulfate as the alkylating agent.

- Tetrabutylammonium bromide (TBAB) serves as the phase-transfer catalyst.

- Potassium hydroxide (KOH) aqueous solution is added dropwise under controlled temperature (generally below 10 °C) to facilitate the reaction.

- The reaction mixture is stirred for several hours, followed by aqueous workup and organic extraction.

- Crystallization from hexane or similar solvent affords the alkylated product with high yield (typically >90%).

Step 3: Final Deprotection and Purification

- If necessary, the tert-butyl carbamate group can be selectively deprotected under acidic conditions to yield the free amine.

- Purification is commonly achieved by recrystallization or chromatographic methods.

Representative Experimental Data from Patent Examples

| Parameter | Embodiment 4 | Embodiment 5 | Embodiment 6 |

|---|---|---|---|

| Starting Material | 57.0 g Boc-protected intermediate | 57.0 g Boc-protected intermediate | 57.0 g Boc-protected intermediate |

| Solvent | 360 g ethyl acetate | 360 g ethyl acetate | 360 g ethyl acetate |

| Phase Transfer Catalyst (TBAB) | 3.0 g | 6.0 g | 1.5 g |

| Alkylating Agent (Methyl sulfate) | 109.5 g | 48.7 g | 73.0 g |

| Base (50% KOH) | 97.33 g (added below -10 °C) | 42.0 g (added below 10 °C) | 61.1 g (added below 0 °C) |

| Reaction Temperature | -10 to 10 °C | 5 to 20 °C | 0 to 5 °C |

| Yield | 57.9 g (97%) | 56.8 g (95%) | 55.2 g (92.4%) |

Note: Reaction workup involved aqueous extraction with dilute HCl, sodium bicarbonate wash, and crystallization from hexane.

Analytical Characterization and Research Outcomes

Purity and Structural Confirmation

- High-performance liquid chromatography (HPLC) confirms product purity exceeding 95% in typical preparations.

- Nuclear magnetic resonance spectroscopy (NMR) data (1H and 13C) validate the structural integrity of the compound, confirming the presence of tert-butyl carbamate and fluorophenoxy moieties with correct stereochemistry.

- Mass spectrometry (MS) supports molecular weight confirmation.

Reaction Optimization Insights

- Use of phase-transfer catalysis with tetrabutylammonium bromide significantly enhances alkylation efficiency and yield.

- Maintaining low temperatures during base addition minimizes side reactions and racemization.

- The molar ratio of catalyst to substrate is critical; optimal yields were achieved with TBAB in the range of 0.025 to 0.2 equivalents relative to substrate.

Comparative Notes on Related Carbamate Derivative Syntheses

While the above method is specific to this compound, similar preparation methods for other tert-butyl carbamate derivatives involve:

- Palladium-catalyzed coupling reactions with tert-butyl carbamate under inert atmosphere and reflux conditions in solvents like 1,4-dioxane, using bases such as cesium carbonate and ligands like Xantphos.

- Long reaction times (up to several days) at ambient temperatures for condensations involving formic acid as a catalyst in mixed solvent systems (THF/water).

These alternative methods underscore the versatility of tert-butyl carbamate chemistry but are less directly applicable to the target compound due to its specific chiral and functional group requirements.

Summary Table of Preparation Methods and Key Parameters

| Step | Reagents/Conditions | Purpose | Outcome/Yield |

|---|---|---|---|

| Mixed Anhydride Formation | N-Boc-D-serine + isobutyl chlorocarbonate + NMM | Activation of carboxyl group | Intermediate ready for coupling |

| Condensation | Intermediate + benzylamine derivative in ethyl acetate | Formation of Boc-protected amino intermediate | High purity intermediate |

| Phase-Transfer Alkylation | Boc intermediate + methyl sulfate + TBAB + KOH (aqueous) | Alkylation of hydroxyl or amino groups | High yield (92-97%) alkylated product |

| Workup and Purification | Aqueous extraction, acid/base washes, crystallization | Removal of impurities and isolation | Pure crystalline product |

Chemical Reactions Analysis

Types of Reactions

tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy moiety using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its unique structure allows for the exploration of specific molecular pathways and mechanisms.

Medicine

In medicine, tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate may have potential therapeutic applications. It could be investigated for its efficacy in treating certain diseases or conditions, particularly those involving the central nervous system or immune response.

Industry

In industrial applications, this compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Aromatic Substituents: The target compound’s 4-fluorophenoxy group contrasts with the benzyloxy () and 4-chlorophenyl () groups. Fluorine’s electronegativity enhances metabolic stability compared to chlorine or benzyloxy groups . Indole-containing analogs () exhibit bulkier aromatic systems, likely influencing protease binding affinity .

Stereochemical Complexity: The (S,R)-configuration in the target compound and ’s oxazolidinone derivative highlights the role of stereochemistry in pharmacological activity. For example, oxazolidinone derivatives often exhibit enhanced antibacterial or antiviral properties .

Physical Properties :

- ’s compound has a high boiling point (578.65°C) due to its polar hydroxy and benzyloxy groups, whereas the target compound’s fluorine substituent may reduce boiling point .

- The LogP of ’s compound (4.87) suggests higher lipophilicity than the target, which may have a lower LogP due to fluorine’s polarity .

Biological Activity

Tert-butyl ((S)-2-(2-((R)-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tert-butyl group, a carbamate moiety, and a 4-fluorophenoxy group. Its molecular formula is with a molecular weight of approximately 312.38 g/mol. This compound's biological activity is primarily attributed to its potential interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The compound's structure is characterized by the following functional groups:

- Tert-butyl group : Provides steric hindrance and affects lipophilicity.

- Carbamate moiety : Known for its stability and ability to undergo hydrolysis, influencing its reactivity.

- 4-Fluorophenoxy group : The presence of fluorine may enhance binding affinity due to its electron-withdrawing properties.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes. For instance, it has been shown to inhibit β-secretase and acetylcholinesterase, which are critical in the pathophysiology of Alzheimer's disease. In vitro studies demonstrated an IC50 value of 15.4 nM for β-secretase inhibition and a Ki value of 0.17 μM for acetylcholinesterase . Additionally, the compound was able to inhibit amyloid beta aggregation by 85% at a concentration of 100 μM, highlighting its potential as a therapeutic agent against amyloid-related neurodegeneration .

Neuroprotective Effects

In cell culture models, this compound demonstrated protective effects on astrocytes exposed to amyloid beta (Aβ) peptide. Specifically, it improved cell viability from 43.78% in Aβ-treated cells to 62.98% when co-treated with the compound . This suggests that the compound may mitigate oxidative stress and inflammatory responses associated with neurodegenerative conditions.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| This compound | Tert-butyl, carbamate, 4-fluorophenoxy | Potential enzyme inhibitor with specific biological activity |

| Tert-butyl (4-hydroxyphenyl)carbamate | Tert-butyl, carbamate, 4-hydroxyphenol | Lacks fluorine; used in various pharmaceutical applications |

| Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate | Tert-butyl, carbonate, pyridine | Green chemistry applications due to eco-friendly synthesis methods |

| Tert-butyl (4-methoxyphenyl)carbamate | Tert-butyl, carbamate, 4-methoxyphenol | Methoxy group may alter solubility and biological activity |

Case Studies

Several studies have explored the biological impacts of this compound:

- In Vitro Neuroprotection : A study assessed the compound's ability to protect astrocytes from Aβ-induced cytotoxicity. Results indicated significant improvement in cell viability and reduction in pro-inflammatory cytokines such as TNF-α when treated with the compound .

- Animal Model Efficacy : In vivo studies using scopolamine-induced oxidative stress models showed that while this compound reduced malondialdehyde levels (a marker of oxidative stress), its efficacy was less pronounced compared to established treatments like galantamine .

Q & A

[Basic] What synthetic routes are recommended for preparing tert-butyl ((S)-2-(2-((R)-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate?

A common method involves multi-step synthesis starting from fluorinated aromatic precursors. For example, cyclization reactions using tert-butyl carbamate and substituted anilines under basic conditions (e.g., triethylamine) yield intermediates. Subsequent stereoselective alkylation or coupling reactions introduce the (S)- and (R)-configured centers. A documented protocol employs dioxane as a solvent with phosphorous trichloride at 120°C, followed by HPLC purification (18% yield) . Key intermediates include fluorinated benzoic acid derivatives and chiral pyrrolidine intermediates.

[Advanced] How can stereochemical outcomes be optimized during synthesis?

The stereochemistry at the (S)- and (R)-positions is critical for biological activity. Asymmetric synthesis strategies include:

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (S)-2-aminopropanol) to control configuration .

- Catalytic asymmetric induction : Palladium or nickel catalysts for cross-coupling reactions to preserve chirality .

- Reaction monitoring : Chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric excess during synthesis .

[Basic] What analytical techniques validate the compound’s structure and purity?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., observed m/z 261.2 [M+1] in Example 252 ).

- NMR Spectroscopy : H and C NMR identify substituents (e.g., tert-butyl group at δ 1.4 ppm, fluorophenyl signals at δ 6.8–7.2 ppm) .

- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

[Advanced] How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., Gram-negative vs. Gram-positive bacteria in antimicrobial studies) .

- Concentration gradients : Non-linear dose-response relationships due to solubility limits (e.g., in DMSO) .

- Metabolic instability : Rapid degradation in physiological buffers, leading to false negatives. Mitigation strategies:

- Stabilize with protease inhibitors .

- Use isotopic labeling (e.g., F NMR) to track degradation .

[Basic] What structural features influence reactivity and stability?

- tert-Butyl group : Provides steric shielding, enhancing carbamate stability against hydrolysis .

- Fluorine substituent : Increases electronegativity, affecting π-π stacking in biological targets .

- Chiral centers : (S)- and (R)-configurations dictate binding affinity to enzymes (e.g., topoisomerase inhibitors) .

[Advanced] What computational methods predict degradation pathways?

- Density Functional Theory (DFT) : Models hydrolysis of the carbamate group under acidic conditions .

- Molecular Dynamics (MD) : Simulates interactions with cytochrome P450 enzymes to predict metabolic byproducts .

- In silico toxicity prediction : Tools like ADMET Predictor® assess mutagenicity risks from aromatic amines .

[Basic] What intermediates are critical in synthesis?

Key intermediates include:

- 4-Fluoro-1H-benzo[d]imidazole derivatives : For constructing the fluorophenoxy moiety .

- Chiral pyrrolidine intermediates : Synthesized via asymmetric hydrogenation of prochiral ketones .

- tert-Butyl carbamate-protected amines : Used to prevent unwanted side reactions during coupling steps .

[Advanced] What challenges arise when scaling synthesis from lab to pilot scale?

- Exothermic reactions : Heating dioxane to 120°C requires controlled reactors to avoid thermal runaway .

- Purification bottlenecks : Replace HPLC with column chromatography or crystallization for cost efficiency .

- Safety protocols : Mitigate inhalation risks (NIOSH P95 respirators) and skin exposure (butyl rubber gloves) .

[Basic] How is purity assessed post-synthesis?

- Melting Point Analysis : Sharp melting ranges indicate high crystallinity.

- Elemental Analysis (EA) : Validates C, H, N, F composition within ±0.4% theoretical values .

- Thin-Layer Chromatography (TLC) : Rapid screening for byproducts using silica gel plates .

[Advanced] How does stereochemistry affect interactions with biological targets?

- Enantiomer-specific activity : The (S)-configured propyl group in tert-butyl ((S)-2-(...))carbamate showed 10-fold higher inhibition of topoisomerase IV compared to the (R)-isomer in Gram-negative bacteria .

- Molecular docking : (S)-configuration aligns with hydrophobic pockets in enzyme active sites, while (R)-isomers cause steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.